2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is a heterocyclic organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and an acetonitrile group. Thiazole rings are known for their aromaticity and are found in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 2,4-dichlorophenylacetonitrile with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, leading to the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)thiazole: Similar structure but lacks the acetonitrile group.
2-(2,4-Dichlorophenyl)-1,3-thiazol-4-ylmethanol: Contains a hydroxymethyl group instead of acetonitrile.
Uniqueness
2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the presence of both the 2,4-dichlorophenyl and acetonitrile groups, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-16-11(15-10)3-4-14/h1-2,5-6H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZAJQGVLUIXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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